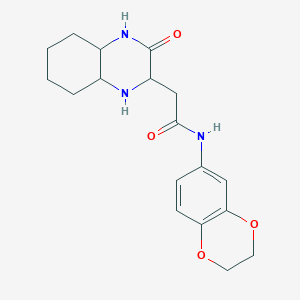![molecular formula C19H34N2O4 B11585842 5-{[2-(Piperidin-1-YL)acetyl]oxy}pentyl 2-(piperidin-1-YL)acetate](/img/structure/B11585842.png)
5-{[2-(Piperidin-1-YL)acetyl]oxy}pentyl 2-(piperidin-1-YL)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[2-(Piperidin-1-YL)acetyl]oxy}pentyl 2-(piperidin-1-YL)acetate is a complex organic compound featuring two piperidine rings Piperidine is a six-membered heterocyclic amine, which is commonly found in various natural and synthetic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(Piperidin-1-YL)acetyl]oxy}pentyl 2-(piperidin-1-YL)acetate typically involves the following steps:
Formation of Piperidin-1-YL Acetate: This can be achieved by reacting piperidine with acetic anhydride under reflux conditions.
Esterification: The intermediate product is then subjected to esterification with 5-hydroxy-pentyl acetate in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reactant concentrations is crucial.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated piperidine derivatives.
Applications De Recherche Scientifique
5-{[2-(Piperidin-1-YL)acetyl]oxy}pentyl 2-(piperidin-1-YL)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism of action of 5-{[2-(Piperidin-1-YL)acetyl]oxy}pentyl 2-(piperidin-1-YL)acetate involves its interaction with specific molecular targets such as enzymes or receptors. The piperidine rings can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This can lead to inhibition or activation of specific pathways, depending on the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simpler structure with a single piperidine ring.
N-Methylpiperidine: Contains a methyl group attached to the nitrogen atom of the piperidine ring.
Piperidine-4-carboxylic acid: Features a carboxylic acid group attached to the piperidine ring.
Uniqueness
5-{[2-(Piperidin-1-YL)acetyl]oxy}pentyl 2-(piperidin-1-YL)acetate is unique due to its dual piperidine structure, which enhances its binding affinity and specificity for certain biological targets. This makes it a valuable compound in the design of new drugs and in the study of complex biochemical pathways.
Propriétés
Formule moléculaire |
C19H34N2O4 |
|---|---|
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
5-(2-piperidin-1-ylacetyl)oxypentyl 2-piperidin-1-ylacetate |
InChI |
InChI=1S/C19H34N2O4/c22-18(16-20-10-4-1-5-11-20)24-14-8-3-9-15-25-19(23)17-21-12-6-2-7-13-21/h1-17H2 |
Clé InChI |
FFINIJMGIFWBPH-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC(=O)OCCCCCOC(=O)CN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-{[(3,5-Dimethylphenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide](/img/structure/B11585763.png)
![(6Z)-6-[4-(benzyloxy)benzylidene]-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11585769.png)
![6-[3-(2-chlorophenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B11585774.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11585777.png)
![2-[4-(2-methylpropyl)phenyl]-N-[3-(morpholin-4-yl)propyl]quinoline-4-carboxamide](/img/structure/B11585784.png)
![(2E)-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11585792.png)
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)propanamide](/img/structure/B11585797.png)
![(5s,7s)-2-(3,4-Dimethoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11585803.png)

![3,3-dimethyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-8-(pyrrolidin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11585811.png)
![ethyl 5-acetyl-2-[({3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]phenyl}carbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11585819.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}-4-fluorobenzamide](/img/structure/B11585823.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B11585832.png)
![2-methoxyethyl 8-methyl-6-[4-(3-methylbutoxy)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11585833.png)
